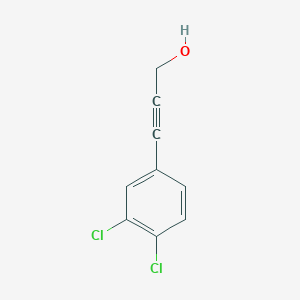

3-(3,4-Dichlorophenyl)prop-2-yn-1-ol

Descripción

Contextualization of Aryl Propargyl Alcohols in Contemporary Organic Chemistry Research

Aryl propargyl alcohols, a class of organic compounds featuring a hydroxyl group adjacent to an alkyne bound to an aromatic ring, are recognized as exceptionally versatile synthons in modern organic chemistry. rsc.org Their bifunctional nature, possessing both a reactive alkyne and a hydroxyl group, allows for a diverse range of chemical transformations. rsc.org These compounds serve as crucial building blocks for the synthesis of complex molecular architectures, including carbocycles and heterocycles. rsc.orgacs.org

In recent years, research has increasingly focused on transition-metal-catalyzed reactions involving propargyl alcohols. wikipedia.orgnih.gov Gold and palladium catalysts, in particular, have been shown to effectively activate the alkyne moiety, facilitating a variety of transformations such as cyclizations, additions, and substitution reactions. wikipedia.orgnih.govnih.gov One of the most notable reactions is the Meyer-Schuster rearrangement, an acid-catalyzed isomerization of propargyl alcohols into α,β-unsaturated carbonyl compounds, which are themselves valuable intermediates in organic synthesis. rsc.orgwikipedia.orgsynarchive.comorganicreactions.org The development of milder reaction conditions using metal catalysts has significantly broadened the scope and utility of this rearrangement. wikipedia.orgacs.org Furthermore, propargyl alcohols are key precursors in the synthesis of substituted furans, pyrroles, and other aromatic heterocycles through dehydrative cyclization reactions, often achieving high yields and efficiency. acs.orgorganic-chemistry.org

Significance of Halogenated Organic Compounds in Modern Chemical Science

Halogenated organic compounds, which contain one or more halogen atoms (fluorine, chlorine, bromine, or iodine), are of profound importance across the chemical sciences. The introduction of a halogen atom into an organic molecule can dramatically alter its physical and chemical properties, including reactivity, lipophilicity, and metabolic stability. researchgate.netnih.gov This modification is a fundamental strategy in various industrial sectors, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials.

The presence of chlorine atoms, as in the 3,4-dichlorophenyl group of the title compound, often imparts specific characteristics. Dichlorinated aromatic structures are common motifs in a wide range of biologically active molecules. mdpi.com The electronic-withdrawing nature of chlorine atoms can influence the reactivity of the aromatic ring and adjacent functional groups. This electronic effect is a key consideration in designing molecules for specific biological targets, as it can impact binding affinities and metabolic pathways. Research has demonstrated that halogenated compounds exhibit a broad spectrum of biological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory properties. mdpi.commdpi.com

Research Trajectories for 3-(3,4-Dichlorophenyl)prop-2-yn-1-ol within Academic Chemical Discourse

While dedicated studies focusing exclusively on this compound are not prevalent in existing literature, its structural features suggest clear and significant research trajectories. The compound serves as a valuable intermediate, combining the reactivity of a propargyl alcohol with the influential properties of a dichlorinated phenyl ring.

Synthetic Utility as a Precursor: A primary research avenue for this compound is its use as a versatile precursor in multi-step syntheses. A plausible and efficient method for its preparation is the Sonogashira cross-coupling reaction, which joins a terminal alkyne with an aryl halide.

Table 1: Plausible Synthetic Route for this compound

| Reactant 1 | Reactant 2 | Catalyst System | Reaction Type |

| 1,2-Dichloro-4-iodobenzene (B1582313) | Propargyl Alcohol | Palladium complex (e.g., Pd(PPh₃)₄) and Copper(I) salt (e.g., CuI) | Sonogashira Coupling |

Following its synthesis, this compound can undergo several key transformations to yield other valuable chemical entities.

Table 2: Potential Chemical Transformations

| Reaction Type | Reagents/Catalysts | Product Class | Significance |

| Meyer-Schuster Rearrangement | Acid catalyst or Transition Metal (e.g., Au, Ru) wikipedia.orgsynarchive.com | α,β-Unsaturated Aldehydes/Ketones | Formation of reactive enone systems for further functionalization. |

| Dehydrative Cyclization | Gold or Palladium catalysts acs.orgnih.govorganic-chemistry.org | Substituted Furans | Direct synthesis of important heterocyclic cores. acs.orgnih.gov |

| Electrophilic Halogenation | NIS, NBS with catalyst synarchive.com | α-Haloenones | of additional functional groups for complex syntheses. synarchive.com |

| Oxidation | Oxidizing agent (e.g., DMP, PCC) | Ynone (Alkynyl Ketone) | Precursor for asymmetric reductions or further coupling reactions. acs.org |

Investigation of Biological and Material Properties: The dichlorophenyl moiety is a known pharmacophore found in numerous active compounds. mdpi.com Consequently, a logical research trajectory involves using this compound as a scaffold to synthesize novel compounds for biological screening. Its derivatives, such as the corresponding chalcones (propenones) formed after rearrangement and condensation, could be evaluated for antimicrobial, anticancer, or insecticidal activities. researchgate.net The compound itself or its polymeric derivatives could also be investigated for applications in materials science, where halogenated aromatics can contribute to thermal stability and specific electronic properties.

Table 3: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₉H₆Cl₂O |

| Molecular Weight | 201.05 g/mol |

| XLogP3 | 2.6 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Note: These values are computationally predicted and await experimental verification. |

Structure

3D Structure

Propiedades

IUPAC Name |

3-(3,4-dichlorophenyl)prop-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2O/c10-8-4-3-7(2-1-5-12)6-9(8)11/h3-4,6,12H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXPOBUYOPUKTGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#CCO)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00629715 | |

| Record name | 3-(3,4-Dichlorophenyl)prop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220707-94-8 | |

| Record name | 3-(3,4-Dichlorophenyl)prop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Strategies for 3-(3,4-Dichlorophenyl)prop-2-yn-1-ol and Related Structures

The construction of the core structure of this compound, an aryl propargyl alcohol, is typically achieved through the formation of a carbon-carbon bond between an aryl-substituted alkyne fragment and a carbonyl-containing precursor.

Modern synthetic chemistry favors catalytic methods for the addition of terminal alkynes to aldehydes, a direct route to secondary propargyl alcohols. These approaches offer high efficiency and selectivity under mild conditions.

The addition of metal acetylides to aldehydes is a fundamental method for synthesizing propargylic alcohols. nih.gov Various metals have been employed to catalyze this transformation, each with specific advantages.

Zinc-Catalyzed Additions: Zinc-based reagents are widely used for the alkynylation of aldehydes. The reaction can be promoted by using dimethylzinc (B1204448) (Me₂Zn) or by generating a zinc acetylide in the presence of additives like zinc triflate (Zn(OTf)₂). nih.govorganic-chemistry.org For instance, the combination of Zn(OTf)₂ and a chiral ligand such as (+)-N-methylephedrine allows for highly enantioselective additions of terminal alkynes to aldehydes, even in the presence of moisture. organic-chemistry.org Another approach involves the use of a catalytically generated zinc acetylide in the presence of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), which is essential for the reaction to proceed. organic-chemistry.orgucl.ac.uk

Copper-Catalyzed Additions: Copper salts, such as copper(I) iodide (CuI) or copper(II) triflate (Cu(OTf)₂), are effective catalysts for propargylation reactions. nih.govorganic-chemistry.org For example, a protocol using catalytic cupric bromide and stannous chloride facilitates the regioselective synthesis of homopropargyl alcohols from aldehydes and propargyl halides. researchgate.net

Manganese-Catalyzed Additions: Manganese catalysis has emerged in the hydroarylation of propargylic alcohols with boronic acids. acs.org A ligand-free manganese catalyst can promote the reaction between tertiary propargylic alcohols and boronic acids under user-friendly conditions that tolerate air and water. acs.org

Table 1: Comparison of Metal-Catalyzed Alkyne Addition Methods

| Metal Catalyst System | Typical Reactants | Key Features |

|---|---|---|

| Zn(OTf)₂ / Chiral Ligand | Terminal Alkyne + Aldehyde | High enantioselectivity; tolerant to air and moisture. organic-chemistry.org |

| Me₂Zn / Additive | Phenylacetylene (B144264) + Aldehyde/Ketone | Effective for simple additions. organic-chemistry.org |

| CuBr₂ / SnCl₂ | Propargyl Halide + Aldehyde | Regioselective synthesis of homopropargyl alcohols. researchgate.net |

| Mn₂(CO)₈Br₂ | Propargyl Alcohol + Boronic Acid | Regio- and stereoselective hydroarylation. acs.org |

The Sonogashira coupling is a cornerstone reaction for forming C(sp)-C(sp²) bonds, traditionally by coupling a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. sci-hub.seorganic-chemistry.org This method can be used to synthesize the 3-(3,4-dichlorophenyl)ethynyl fragment, which can then be reacted with formaldehyde (B43269) to yield the target alcohol.

A more advanced and convergent strategy is the deacetonative Sonogashira coupling . This reaction involves the direct coupling of an aryl propargyl alcohol (like 4-aryl-2-methyl-3-butyn-2-ol) with an aryl chloride. sci-hub.seorganic-chemistry.org This method circumvents the need for handling terminal alkynes, which can be prone to side reactions like homocoupling. The process is catalyzed by a palladacycle/Xphos system and proceeds via the in-situ generation of a terminal alkyne through a deacetonative step, followed by the cross-coupling. organic-chemistry.org This approach has proven effective for a range of aryl chlorides, including electron-poor, electron-neutral, and sterically hindered electron-rich substrates. sci-hub.seorganic-chemistry.org

Table 2: Sonogashira-Type Coupling Strategies

| Strategy | Description | Advantages |

|---|---|---|

| Traditional Sonogashira | Couples a terminal alkyne with an aryl halide (e.g., 1,2-dichloro-4-iodobenzene (B1582313) + propargyl alcohol). | Well-established, versatile for many aryl halides. organic-chemistry.org |

| Deacetonative Sonogashira | Couples an aryl propargyl alcohol with an aryl chloride, eliminating acetone. | Avoids handling of volatile terminal alkynes; good for less reactive aryl chlorides. sci-hub.seorganic-chemistry.org |

Gold and silver catalysts display a high affinity for the alkyne unit in propargylic alcohols, enabling a variety of unique transformations. thieme-connect.comnih.gov

Gold-Catalyzed Reactions: Gold(I) and Gold(III) catalysts are particularly effective in activating propargylic alcohols. ntnu.nontnu.no A primary reaction pathway is the Meyer-Schuster rearrangement , which isomerizes secondary and tertiary propargylic alcohols into α,β-unsaturated ketones (enones) at room temperature. ucl.ac.uknih.gov Gold catalysts can also promote the regioselective dihalohydration of propargylic alcohols in the presence of N-halosuccinimides to yield α,α-dihalo-β-hydroxyketones. nih.gov Furthermore, in the presence of aryl nucleophiles, gold(III) catalysis can be tuned to selectively produce either 1,1,3-triarylallenes or diaryl-indenes from 1,3-diarylpropargyl alcohols, depending on the reaction temperature and substrate electronics. ntnu.no

Silver-Catalyzed Reactions: Silver catalysts can promote the direct nucleophilic substitution of the hydroxyl group in propargylic alcohols. nih.gov This transformation is particularly effective for propargylic alcohols bearing an adjacent electron-rich aryl group, allowing for substitution with oxygen, nitrogen, and carbon nucleophiles. nih.gov Silver salts, such as silver triflate (AgOTf) or silver carbonate (Ag₂CO₃), are often used. acs.orgrsc.org Silver is also frequently employed as a co-catalyst to activate gold catalysts by abstracting halide ligands. ucl.ac.uk

Table 3: Gold and Silver-Catalyzed Reactions of Propargyl Alcohols

| Catalyst | Reaction Type | Product(s) |

|---|---|---|

| Gold(I) / Gold(III) | Meyer-Schuster Rearrangement | Enones. ucl.ac.uknih.gov |

| Gold(III) | Reaction with Aryl Nucleophiles | Allenes or Indenes. ntnu.no |

| Gold(I) / NIS | Dihalohydration | α,α-Diiodo-β-hydroxyketones. nih.gov |

| Silver(I) | Nucleophilic Substitution | Ethers, Amines, etc. nih.gov |

Ruthenium and iridium complexes catalyze distinct and valuable transformations of propargyl alcohols and their derivatives.

Ruthenium-Catalyzed Processes: Ruthenium catalysts are known for mediating cascade reactions and cycloisomerizations. uni-halle.denih.gov For example, ruthenium cyclopentadienone complexes can catalyze diverse cascade conversions of 1-alkenylpropargyl alcohols with various nucleophiles. uni-halle.de The mode of activation depends on the substrate; terminal propargyl alcohols can be converted via a vinylidene intermediate, while internal ones are activated via a π-complex. nih.gov Ruthenium catalysts have also been used in the cycloisomerization of a tethered alkyne-propargyl alcohol to form cyclic acyl vinyl compounds, a key step in the synthesis of natural products like (+)-α-kainic acid. acs.org

Iridium-Catalyzed Processes: Iridium catalysis has enabled novel C-H functionalization reactions. A phosphoramidite-ligated iridium catalyst can achieve a highly enantioselective intermolecular silylation of propargylic C(sp³)–H bonds. nih.gov This method allows for the regiodivergent synthesis of either propargylsilanes or allenylsilanes with excellent control of enantioselectivity. nih.gov

The hydroxyl group of an aryl propargyl alcohol like this compound can function as a leaving group, enabling direct nucleophilic substitution reactions. This process, often referred to as propargylic substitution, is typically activated by a Lewis acid or Brønsted acid catalyst. rsc.orgsci-hub.se

The mechanism often proceeds through the formation of a resonance-stabilized carbocation intermediate, which has both allenic and propargylic character. sci-hub.se This allows for the attack of a wide range of nucleophiles. Iron(III) chloride (FeCl₃) has been reported as a general and efficient catalyst for the substitution of propargylic alcohols with carbon-centered (e.g., allyl trimethylsilane, aromatic compounds) and heteroatom-centered (e.g., alcohols, thiols, amides) nucleophiles. organic-chemistry.orgrsc.org Other Lewis acids such as boron trifluoride etherate (BF₃·Et₂O) are also effective, for instance, in synthesizing quinoline (B57606) derivatives via an intramolecular propargylic substitution. rsc.org This reactivity provides a powerful tool for elaborating the basic aryl propargyl alcohol structure into a diverse array of more complex molecules. nih.govrsc.org

Table 4: Catalysts for Nucleophilic Substitution of Propargylic Alcohols

| Catalyst | Nucleophile Type | Product Type |

|---|---|---|

| FeCl₃ | C, O, S, N | Allylated alkynes, ethers, thioethers, amides. organic-chemistry.org |

| BF₃·Et₂O | C (intramolecular) | Substituted quinolines, indenes. rsc.org |

| InCl₃ | S (intramolecular) | Indenodithiocines. sci-hub.se |

| PMA-SiO₂ | O, S, N | Ethers, thioethers, amines. rsc.org |

Derivatization of the Hydroxyl Functional Group

The hydroxyl group in this compound is a primary site for chemical modification, enabling the synthesis of a wide array of derivatives through esterification and etherification reactions.

Esterification Reactions, including Halogenated Ester Formation

The conversion of propargylic alcohols into esters is a fundamental transformation. While direct esterification of this compound with carboxylic acids can be achieved using standard acid catalysts, more specialized reactions focus on creating functionalized esters. Of particular note is the synthesis of halogenated esters and related enones, which serve as versatile synthetic intermediates.

Electrophilic halogenation of propargyl alcohols and their ester derivatives provides a pathway to α-haloenones and β,β-dihaloenones. researchgate.net These reactions essentially transform the alcohol into a more complex, functionalized molecule. For instance, the iodination of propargyl acetates or tosylates can lead to α-iodoenones, which are valuable precursors for subsequent cross-coupling reactions. researchgate.net

Table 1: Representative Conditions for Halogenated Product Formation from Propargyl Alcohol Derivatives

| Precursor | Reagents | Product Type | Typical Yield | Reference |

|---|---|---|---|---|

| Propargyl Alcohol | N-Iodosuccinimide (NIS), Triphenylphosphine (PPh₃) | α-Iodoenone | Moderate to Good | researchgate.net |

| Propargyl Acetate | Iodine, Silver Nitrate | α-Iodoenone | Good | researchgate.net |

| Propargyl Tosylate | Iodine, Sodium Bicarbonate | α-Iodoenone | High | researchgate.net |

Etherification, with Emphasis on Asymmetric O-Propargylation

Etherification of the hydroxyl group offers another route for derivatization. A significant area of research is the enantioselective synthesis of propargylic ethers, which are valuable chiral building blocks. Copper-catalyzed asymmetric propargylic etherification has emerged as a powerful method. researchgate.net This reaction typically involves converting the propargylic alcohol into a suitable ester (e.g., acetate, phosphate, or carbonate) to create a good leaving group. The subsequent substitution with an alcohol, catalyzed by a chiral copper-ligand complex, proceeds with high enantioselectivity. researchgate.netnih.gov

The use of chiral diphosphine ligands, such as Cl-MeO-BIPHEP or BINAP, in conjunction with a copper catalyst, allows for the formation of optically active propargylic ethers from propargylic esters and a variety of aliphatic alcohols or phenols. researchgate.netnih.gov This methodology provides a direct route to chiral ethers that would be valuable in asymmetric synthesis.

Reactivity Studies of the Propargyl Alcohol Moiety

The alkyne and alcohol functionalities within the propargyl alcohol moiety of this compound are key to its reactivity, particularly in cyclization and annulation reactions for the synthesis of complex heterocyclic systems.

Cyclization Reactions and Heterocycle Formation

The carbon-carbon triple bond in this compound can act as a dipolarophile in cycloaddition reactions. The [3+2] cycloaddition, a powerful tool for constructing five-membered rings, is a prominent reaction pathway. Theoretical studies on the reaction of prop-2-yn-1-ol with various aryl azides have shown that this 1,3-dipolar cycloaddition proceeds with very low activation energy and is highly regioselective, favoring the formation of the meta-substituted triazole product. nih.gov This suggests that this compound would readily react with organic azides to form substituted 1,2,3-triazoles.

Beyond cycloadditions, propargyl alcohols are effective reagents in intermolecular annulation strategies. For example, they can serve as bifunctional reagents in the regioselective annulation of biphenylamines via a dual C-H functionalization process, leading to complex fused heterocyclic systems. researchgate.net

Table 2: Examples of Annulation and Cycloaddition Reactions with Propargyl Alcohols

| Reaction Type | Reactants | Catalyst/Conditions | Product Class | Reference |

|---|---|---|---|---|

| [3+2] Cycloaddition | Prop-2-yn-1-ol, Aryl Azide (B81097) | DFT Study (Thermal) | 1,2,3-Triazoles | nih.gov |

| Intermolecular Annulation | Propargyl Alcohol, Biphenylamine | Transition Metal Catalyst | Annulated Heterocycles | researchgate.net |

| Gold-Catalyzed Tandem Annulation | Propargyl Alcohol, Pyridylhomopropargylic Alcohol | Gold(I) Catalyst | Polycyclic Dihydrobenzofurans | escholarship.org |

The versatility of this compound is particularly evident in its use as a precursor for a variety of nitrogen-containing heterocycles.

Indoles : Palladium-catalyzed reactions are central to the synthesis of indoles from propargylic alcohol derivatives. A derivative of the title compound, 1-(3-(3,4-dichlorophenyl)prop-2-yn-1-yl)-1H-indole-2-carbonitrile, can be synthesized via a Sonogashira cross-coupling reaction. acs.org This involves reacting 1-(prop-2-yn-1-yl)-1H-indole-2-carbonitrile with an aryl iodide (in this case, 1-iodo-3,4-dichlorobenzene) in the presence of a palladium catalyst like PdCl₂(PPh₃)₂ and a copper(I) co-catalyst. acs.orgacs.orgorganic-chemistry.org More direct routes involve the palladium-catalyzed reaction of 3-(o-trifluoroacetamidoaryl)-1-propargylic alcohols with amines to generate 2-(aminomethyl)indoles. rsc.orgacgpubs.org These methods highlight the utility of the propargyl alcohol scaffold in constructing the indole (B1671886) core. mdpi.comacs.org

Thiazines and Selenazines : The synthesis of 1,3-thiazines and 1,3-selenazines can be efficiently achieved from propargylic alcohols. A method utilizing boron trifluoride diethyl etherate (BF₃·OEt₂) as a catalyst facilitates the reaction between propargylic alcohols and thioamides or selenamides. This approach provides a direct route to 3,4-dihydro-2H-1,3-thiazines and 3,4-dihydro-2H-1,3-selenazines in moderate to excellent yields under mild conditions.

Pyrroles : The synthesis of pyrroles from propargylic alcohol precursors often involves transition metal catalysis, particularly with gold. rsc.orgacgpubs.org One strategy involves converting the propargylic alcohol into a homopropargylic azide. This derivative can then undergo a gold(I)-catalyzed intramolecular acetylenic Schmidt reaction, which proceeds through the nucleophilic addition of the azide to the gold-activated alkyne, followed by the expulsion of dinitrogen to form the pyrrole (B145914) ring. acgpubs.org Another gold-catalyzed pathway involves the activation of a propargylic alcohol to form an allene (B1206475) oxide intermediate, which then undergoes intramolecular attack by a nitrogen nucleophile to yield N-protected pyrroles. These methods provide atom-economical routes to highly substituted pyrroles. nih.gov

Table 3: Heterocycle Synthesis from Propargyl Alcohol Precursors

| Heterocycle | Precursor/Reactants | Catalyst/Reagent | Key Transformation | Reference |

|---|---|---|---|---|

| Indole | 1-(prop-2-yn-1-yl)-1H-indole-2-carbonitrile + 3,4-Dichloroiodobenzene | PdCl₂(PPh₃)₂ / CuI | Sonogashira Coupling | acs.org |

| Thiazine | Propargylic Alcohol + Thioamide | BF₃·OEt₂ | Condensation/Cyclization | |

| Selenazine | Propargylic Alcohol + Selenamide | BF₃·OEt₂ | Condensation/Cyclization | |

| Pyrrole | Homopropargyl Azide (from Propargyl Alcohol) | Gold(I) Complex | Intramolecular Acetylenic Schmidt Reaction | acgpubs.org |

Formation of Oxygen-Containing Heterocycles (e.g., Furans, Pyrans)

The synthesis of substituted furans from propargylic alcohols is a well-established transformation. acs.orgorganic-chemistry.org Gold-catalyzed reactions are particularly effective for this purpose. For instance, the combination of a triazole-gold (TA-Au) catalyst with a copper co-catalyst can facilitate a one-pot, three-step cascade reaction involving the intermolecular addition of the alcohol to another alkyne, followed by a Saucy-Marbet rearrangement and an allene-ketone cyclization to yield polysubstituted furans. organic-chemistry.orgacs.org While this method is efficient for primary and secondary propargyl alcohols, its application to tertiary alcohols can be limited. organic-chemistry.org Another gold-catalyzed approach involves the reaction of propargylic alcohols with 1,3-dicarbonyl compounds in an ionic liquid, which proceeds via a propargylic substitution followed by cycloisomerization. mdpi.com

Iodine-mediated cyclization also provides a facile route to furan (B31954) derivatives. researchgate.netnih.gov The reaction of propargyl alcohols with iodine can induce a 5-endo-dig cyclization, leading to the formation of iodinated furan compounds. researchgate.netnih.gov These halogenated heterocycles are valuable intermediates that can be further functionalized through cross-coupling reactions. nih.gov For example, the iodocyclization of gem-difluorohomopropargyl alcohols with iodine or iodine monochloride yields fluorinated iodofurans, which can subsequently undergo Suzuki coupling to produce multisubstituted 3-fluorofurans. nih.gov

The synthesis of pyran derivatives from propargylic alcohols is also achievable, often through multi-component reactions. youtube.comkhanacademy.org These reactions can involve the coupling of an aldehyde, a cyclic 1,3-dicarbonyl compound, and an amine with an acetylenic compound to generate dihydropyran structures. youtube.com

Table 1: Selected Methods for the Synthesis of Furans from Propargylic Alcohols Click on a row to view more details.

| Catalyst/Reagent | Reaction Type | Product Type | Ref. |

| Triazole-Au / Copper | Intermolecular Cascade | Substituted Furans | organic-chemistry.orgacs.org |

| AuBr₃ / AgOTf | Propargylic Substitution / Cycloisomerization | Polysubstituted Furans | mdpi.com |

| I₂ | Iodocyclization (5-endo-dig) | Iodinated Furans | researchgate.netnih.gov |

| I₂ / ICl | Iodocyclization | Fluorinated Iodofurans | nih.gov |

Halogenation and Related Rearrangements

The triple bond and the adjacent alcohol group in this compound are susceptible to electrophilic attack by halogens, leading to a variety of halogenated products, including α-haloenones and β-haloenones, often through rearrangement pathways. rsc.orgescholarship.org

Electrophilic Halogenation Leading to α-Haloenones and β-Haloenones

The direct electrophilic halogenation of propargyl alcohols with reagents such as N-bromosuccinimide (NBS) can yield bromoallene intermediates. manac-inc.co.jpwikipedia.org These allenes can then undergo further reaction or rearrangement. The reaction of propargyl alcohols with halonium ion sources like NBS or N-iodosuccinimide (NIS) can lead to the formation of α-haloenones. rsc.orgrsc.org This transformation can be catalyzed by various metal complexes, including those of gold, which facilitate the rearrangement of the propargyl alcohol to an allene intermediate that is subsequently trapped by the halogen. rsc.orgrsc.orgorganic-chemistry.org The stereoselectivity of this reaction, affording either the (E)- or (Z)-isomer of the α-haloenone, can be influenced by the choice of catalyst and reaction conditions. rsc.org

β-Haloenones can also be formed from propargyl alcohols through halogenation-induced rearrangement. These reactions often proceed via a Wagner-Meerwein-type rearrangement following the initial attack of the halonium ion on the alkyne. researchgate.net

Mechanistic Investigations of Halogenation Pathways

The mechanism of electrophilic halogenation of propargyl alcohols is believed to initiate with the formation of a halonium-bridged ion from the reaction of the alkyne with a halonium ion (X⁺). rsc.org From this intermediate, two main pathways can diverge.

In the first pathway, which leads to α-haloenones, a rearrangement similar to the Meyer-Schuster rearrangement occurs. rsc.org This involves the organic-chemistry.orgchadsprep.com-shift of the hydroxyl group to form an allene intermediate. The subsequent attack of the halide ion at the central carbon of the allene, followed by tautomerization, yields the α-haloenone. rsc.orgrsc.org Gold catalysts are particularly effective in promoting this pathway. rsc.org

The second pathway results in the formation of β-haloenones. This is thought to proceed through a organic-chemistry.orgorganic-chemistry.org-shift of one of the substituents on the carbon bearing the hydroxyl group (a Wagner-Meerwein rearrangement). researchgate.net The stability of the resulting carbocation influences the migratory aptitude of the substituents. For a compound like this compound, a organic-chemistry.orgorganic-chemistry.org-hydride shift would be expected.

Table 2: Products of Electrophilic Halogenation of Propargyl Alcohols Click on a row to view more details.

| Product Type | Key Intermediate | Common Reagents | Ref. |

| α-Haloenone | Allene | NBS, NIS, Gold catalysts | rsc.orgrsc.orgorganic-chemistry.org |

| Bromoallene | Propargyl cation | NBS | manac-inc.co.jp |

| β-Haloenone | Halonium-bridged ion | Halonium sources | researchgate.net |

Hydration and Oxidative Cleavage Pathways of the Alkyne Triple Bond

The terminal alkyne of this compound can undergo hydration to form carbonyl compounds or be cleaved oxidatively to yield carboxylic acids.

The hydration of terminal alkynes can be achieved under different conditions to yield either methyl ketones or aldehydes. fiveable.melibretexts.org Mercury(II)-catalyzed hydration, typically using mercury(II) sulfate (B86663) in aqueous sulfuric acid, follows Markovnikov's rule. khanacademy.orglibretexts.org The initial addition of water across the triple bond forms an enol intermediate, which then tautomerizes to the more stable ketone. lumenlearning.com For a terminal alkyne like this compound, this would result in the formation of a methyl ketone. libretexts.orgnih.gov In contrast, hydroboration-oxidation provides a route to aldehydes via an anti-Markovnikov addition of water. libretexts.org

Oxidative cleavage of the carbon-carbon triple bond breaks the alkyne into two fragments. Ozonolysis is a common method for this transformation, where the alkyne is treated with ozone followed by a work-up. youtube.comchadsprep.comchemistrysteps.comyoutube.comucalgary.ca For a terminal alkyne, ozonolysis yields a carboxylic acid and carbon dioxide. youtube.comchadsprep.comyoutube.comucalgary.ca Therefore, the ozonolysis of this compound would be expected to produce 3,4-dichlorobenzoic acid and carbon dioxide. Another effective method for the oxidative cleavage of alkynes is the use of ruthenium catalysts, such as RuO₂, in the presence of an oxidant like Oxone®. organic-chemistry.orgnih.govcapes.gov.brresearchgate.nethku.hk This method is efficient for both terminal and internal alkynes, converting them to the corresponding carboxylic acids. organic-chemistry.orgnih.govresearchgate.net

Table 3: Hydration and Oxidative Cleavage Products of a Terminal Alkyne Click on a row to view more details.

| Reaction | Reagents | Product Type | Expected Product from this compound | Ref. |

| Mercury(II)-catalyzed Hydration | HgSO₄, H₂SO₄, H₂O | Methyl Ketone | 1-(3,4-Dichlorophenyl)propan-2-one | khanacademy.orglibretexts.orgnih.gov |

| Hydroboration-Oxidation | 1. R₂BH 2. H₂O₂, NaOH | Aldehyde | 3-(3,4-Dichlorophenyl)-2-hydroxypropanal | libretexts.org |

| Ozonolysis | 1. O₃ 2. H₂O | Carboxylic Acid + CO₂ | 3,4-Dichlorobenzoic acid + CO₂ | youtube.comchadsprep.comyoutube.comucalgary.ca |

| Ruthenium-catalyzed Oxidation | RuO₂, Oxone® | Carboxylic Acid | 3,4-Dichlorobenzoic acid | organic-chemistry.orgnih.govresearchgate.net |

Thiolation Reactions and Associated Mechanistic Insights

The addition of thiols to the alkyne functionality in this compound, known as the thiol-yne reaction, is a prominent transformation. wikipedia.org This reaction typically proceeds via a radical mechanism, often initiated by UV light or a radical initiator, and follows an anti-Markovnikov addition pattern. wikipedia.org The initial addition of a thiol to the alkyne yields a vinyl sulfide (B99878). A second addition of a thiol molecule can also occur, leading to a dithioether. wikipedia.org

The propargylic hydroxyl group can also be substituted by a thiol under certain conditions, a process known as propargylation of thiols. nih.gov This reaction can be facilitated by the Nicholas reaction, which involves the use of a dicobalt hexacarbonyl complex of the alkyne. nih.gov

Mechanistically, the radical-mediated thiol-yne reaction involves the generation of a thiyl radical (RS•) from the thiol. This radical then adds to the terminal carbon of the alkyne, forming a vinyl radical intermediate. Subsequent hydrogen atom transfer from another thiol molecule to the vinyl radical gives the vinyl sulfide product and regenerates the thiyl radical, thus propagating the chain reaction. wikipedia.org The regioselectivity for the anti-Markovnikov product is a key feature of this radical pathway. Alternatively, under basic conditions, the reaction can proceed via a nucleophilic Michael addition mechanism. researchgate.net

Table 4: Thiolation Reactions of Propargyl Alcohols Click on a row to view more details.

| Reaction Type | Mechanism | Product | Ref. |

| Thiol-yne Addition | Radical Chain Reaction | Vinyl Sulfide / Dithioether | wikipedia.org |

| Propargylation of Thiols | Nicholas Reaction | Propargyl Thioether | nih.gov |

| Michael Addition | Nucleophilic | Vinyl Sulfide | researchgate.net |

Spectroscopic and Structural Elucidation Techniques

Advanced Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule. Each bond vibrates at a characteristic frequency, creating a unique "fingerprint" that allows for detailed structural analysis.

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum provides a detailed profile of the functional groups. For 3-(3,4-dichlorophenyl)prop-2-yn-1-ol, key vibrational modes are expected. The most prominent feature would be the broad absorption band for the O-H stretch of the primary alcohol group, typically appearing in the range of 3200-3600 cm⁻¹. The C-O stretching vibration would be observed around 1050-1150 cm⁻¹.

The internal alkyne (C≡C) bond, being weakly polar, is expected to show a weak absorption band in the 2190-2260 cm⁻¹ region. The C-H stretching of the aromatic ring appears just above 3000 cm⁻¹, while the C-H stretching of the methylene (B1212753) (-CH₂) group is found just below 3000 cm⁻¹. The dichlorinated benzene (B151609) ring will exhibit characteristic C=C stretching vibrations within the 1400-1600 cm⁻¹ range. The C-Cl stretching vibrations are typically found in the lower frequency region of the spectrum, usually between 600 and 800 cm⁻¹.

Expected FT-IR Data for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Alcohol) | 3200 - 3600 | Strong, Broad |

| Aromatic C-H Stretch | 3050 - 3150 | Medium |

| Aliphatic C-H Stretch (-CH₂) | 2850 - 2960 | Medium |

| C≡C Stretch (Alkyne) | 2190 - 2260 | Weak to Medium |

| Aromatic C=C Stretch | 1400 - 1600 | Medium to Strong |

| C-O Stretch (Primary Alcohol) | 1050 - 1150 | Strong |

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds. In the Raman spectrum of this compound, the C≡C stretching vibration of the disubstituted alkyne would be a prominent feature, expected around 2200-2260 cm⁻¹, appearing much stronger than in the IR spectrum. acs.org The symmetric "breathing" mode of the benzene ring is also a characteristically strong Raman band, typically observed near 1000 cm⁻¹.

Surface-Enhanced Raman Scattering (SERS) can be employed to dramatically amplify the Raman signal. This technique involves adsorbing the analyte onto a nanostructured metal surface, usually silver or gold. For this compound, SERS analysis would likely show enhanced signals for the vibrations associated with the phenyl and alkyne groups, as these moieties would interact most closely with the metal surface. Studies on phenylacetylene (B144264) have shown that it adsorbs onto silver surfaces as a phenylacetylide, suggesting a strong interaction via the alkyne group. capes.gov.br The orientation of the molecule on the surface can be inferred from which vibrational modes are most enhanced. An orientation where the dichlorophenyl ring is parallel to the surface would lead to a significant enhancement of the ring's out-of-plane bending modes. capes.gov.br

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic compound. It provides information on the number, type, and connectivity of atoms in a molecule.

In the ¹H NMR spectrum of this compound, the chemical shifts and coupling patterns of the protons provide a wealth of structural information. The three aromatic protons on the dichlorophenyl ring would appear in the downfield region (typically 7.2-7.8 ppm). Due to their distinct electronic environments, they would present as a complex multiplet or as separate signals. The proton at C-2 of the ring would likely be a doublet, the proton at C-5 a doublet of doublets, and the proton at C-6 a doublet.

The two protons of the methylene group (-CH₂OH) adjacent to the alkyne would be expected to appear as a singlet around 4.3-4.5 ppm, as there are no adjacent protons to couple with. The hydroxyl proton (-OH) would appear as a broad singlet, the chemical shift of which is variable and depends on concentration and solvent.

Expected ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic H (C2, C5, C6) | 7.2 - 7.8 | Multiplet (or d, dd, d) |

| Methylene H (-CH₂) | 4.3 - 4.5 | Singlet |

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, nine distinct signals are expected. The two acetylenic carbons (C≡C) would resonate in the range of 80-95 ppm. The carbon attached to the phenyl ring would be slightly more downfield than the one attached to the methylene group. The carbon of the methylene group (-CH₂OH) would appear further upfield, typically around 50-65 ppm.

The six carbons of the dichlorophenyl ring would appear in the aromatic region (120-140 ppm). The two carbons directly bonded to the chlorine atoms (C-3 and C-4) would be shifted downfield compared to the others due to the electronegativity of chlorine, though their signals can sometimes be broadened. The carbon attached to the alkyne group (C-1) would also be in this region.

Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C (C1-C6) | 120 - 140 |

| Acetylenic C (C≡C) | 80 - 95 |

While this compound itself contains no fluorine, ¹⁹F NMR spectroscopy is a crucial technique for analyzing its fluorinated derivatives. wikipedia.org The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, making it a highly sensitive NMR probe. wikipedia.orghuji.ac.il

If a fluorine atom were substituted onto the dichlorophenyl ring, for example, creating a dichlorofluorophenyl derivative, ¹⁹F NMR would provide unambiguous evidence for its presence and location. The chemical shift of the fluorine signal is highly sensitive to its electronic environment, with a very wide spectral dispersion (around 800 ppm), which minimizes signal overlap. wikipedia.org Furthermore, fluorine couples to nearby protons (¹H-¹⁹F coupling) and carbons (¹³C-¹⁹F coupling), providing valuable information about molecular connectivity through the analysis of coupling constants. huji.ac.il This makes ¹⁹F NMR an exceptionally powerful tool for confirming the structure of novel fluorinated analogs. nih.govnih.gov

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of this compound. Through ionization and subsequent analysis of fragment ions, it provides a molecular fingerprint.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) offers the ability to determine the mass of a molecule with extremely high accuracy, typically to four or five decimal places. This precision is crucial for unambiguously confirming the elemental composition of this compound. Given its chemical formula, C₉H₆Cl₂O, the theoretical exact mass can be calculated.

HRMS is particularly valuable in distinguishing between compounds with the same nominal mass but different elemental formulas. For this compound, the presence of two chlorine atoms (³⁵Cl and ³⁷Cl) results in a characteristic isotopic pattern (M, M+2, M+4) in the mass spectrum, which provides definitive evidence for the number of chlorine atoms in the molecule. The high resolving power of HRMS allows for the clear separation and accurate mass measurement of these isotopic peaks.

Table 1: Theoretical HRMS Data for [M+H]⁺ Ion of this compound This table presents calculated theoretical values.

| Isotope Formula | Theoretical m/z | Relative Abundance (%) |

| C₉H₇³⁵Cl₂O | 200.9899 | 100.00 |

| C₉H₇³⁵Cl³⁷ClO | 202.9870 | 65.04 |

| C₉H₇³⁷Cl₂O | 204.9840 | 10.57 |

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Techniques

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are soft ionization techniques that are well-suited for analyzing polar and thermally labile molecules like this compound.

Electrospray Ionization (ESI): This method is ideal for polar molecules containing functional groups like the hydroxyl (-OH) group in the target compound. In ESI, the sample solution is sprayed through a charged capillary, forming fine, charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions, such as the protonated molecule [M+H]⁺. This technique minimizes fragmentation, making it excellent for determining the molecular weight.

Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar compounds that are volatile enough to be vaporized. A corona discharge ionizes the solvent vapor, which then transfers a proton to the analyte molecule, also typically forming an [M+H]⁺ ion. While still a soft ionization method, APCI can sometimes induce more in-source fragmentation than ESI, which can provide useful structural information.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While specific crystal structure data for this compound is not widely published, the technique would provide invaluable information.

By irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern, a complete map of electron density can be generated. This allows for the determination of:

Bond Lengths and Angles: Precise measurements of all covalent bonds and angles within the molecule.

Conformation: The exact spatial orientation of the dichlorophenyl ring relative to the propargyl alcohol group.

Intermolecular Interactions: The presence of hydrogen bonds involving the hydroxyl group and potential π-π stacking interactions between the aromatic rings, which govern the crystal packing.

For comparison, studies on related dichlorophenyl-containing chalcones have shown how the bulky chlorine atoms and the planarity of the phenyl ring influence crystal packing, often leading to specific dihedral angles between aromatic systems. In the case of this compound, hydrogen bonding from the alcohol functional group would be a dominant intermolecular force dictating the solid-state architecture.

Table 2: Hypothetical X-ray Crystallography Data Parameters This table illustrates the type of data obtained from an X-ray crystallography experiment.

| Parameter | Expected Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) |

| Z Value | Number of molecules per unit cell |

| Key Bond Lengths | C≡C, C-O, C-Cl |

| Key Bond Angles | Angles defining the molecular geometry |

| Hydrogen Bonds | Donor-Acceptor distances and angles (e.g., O-H···O) |

Electronic Spectroscopy (UV-Vis, Fluorescence) for Chromophoric and Photophysical Analysis

Electronic spectroscopy probes the electronic transitions within a molecule upon absorption of ultraviolet or visible light.

UV-Vis Spectroscopy: The primary chromophore in this compound is the dichlorophenyl group conjugated with the alkyne (C≡C) triple bond. This system is expected to absorb UV radiation, leading to π → π* electronic transitions. The absorption spectrum would likely show characteristic peaks in the UV region. The position and intensity (molar absorptivity, ε) of these absorption maxima are sensitive to the solvent environment. Studies on similarly structured phenylacetylene compounds confirm that the main absorption bands typically appear in the ultraviolet range.

Fluorescence Spectroscopy: Fluorescence occurs when a molecule absorbs light and then emits it at a longer wavelength. While many simple aromatic alkynes are not strongly fluorescent, the presence of the dichlorophenyl group could influence the photophysical pathways. To measure fluorescence, the compound would be excited at a wavelength corresponding to its absorption maximum (obtained from the UV-Vis spectrum), and the emission spectrum would be recorded. The resulting data would include the emission maximum (λₑₘ) and the fluorescence quantum yield, which quantifies the efficiency of the emission process. Research on other functionalized chromophores, such as chalcones, demonstrates that the nature and position of substituents on the aryl rings play a critical role in determining the fluorescence properties.

Table 3: Representative Electronic Spectroscopy Data This table illustrates the type of data obtained from UV-Vis and fluorescence spectroscopy.

| Technique | Parameter | Typical Information Obtained |

| UV-Vis Spectroscopy | Absorption Max (λₘₐₓ) | Wavelength(s) of maximum absorption |

| Molar Absorptivity (ε) | Measure of light absorption intensity | |

| Fluorescence | Emission Max (λₑₘ) | Wavelength of maximum fluorescence |

| Quantum Yield (Φ) | Efficiency of the fluorescence process |

Computational Chemistry and Theoretical Investigations

Quantum Mechanical (QM) Calculations for Electronic and Molecular Structure

Quantum mechanical calculations are fundamental to modern computational chemistry. They allow for the determination of a molecule's electronic and geometric properties with high accuracy.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. For 3-(3,4-Dichlorophenyl)prop-2-yn-1-ol, DFT calculations, typically employing a functional like B3LYP with a basis set such as 6-311++G(d,p), would be used to find the most stable three-dimensional arrangement of its atoms—the optimized geometry.

This process involves starting with an initial guess of the molecular structure and iteratively solving the electronic structure equations to find the geometry with the lowest possible energy. The analysis would also involve a conformational search to identify different spatial arrangements (conformers) of the flexible hydroxymethyl group (-CH₂OH) relative to the rigid dichlorophenylalkyne core and to determine their relative stabilities. The global minimum conformation would represent the most populated structure of the molecule in the gas phase.

Hypothetical Optimized Geometric Parameters for this compound (Note: This data is illustrative and not from actual calculations.)

| Parameter | Bond/Angle | Hypothetical Value |

| Bond Length | C≡C | 1.21 Å |

| Bond Length | C-Cl (C3-Cl) | 1.74 Å |

| Bond Length | C-Cl (C4-Cl) | 1.73 Å |

| Bond Length | C-O | 1.43 Å |

| Bond Angle | C-C≡C | 178.5° |

| Dihedral Angle | C(Aryl)-C≡C-C | ~0° or ~180° |

This interactive table presents hypothetical geometric parameters for the lowest energy conformer of the molecule as would be determined by DFT calculations.

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most easily removed, representing the ability to donate electrons. The LUMO is the orbital to which an electron is most easily added, indicating the ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. A large gap suggests high stability and low reactivity, while a small gap implies the molecule is more prone to chemical reactions. For this compound, the HOMO would likely be localized on the electron-rich dichlorophenyl ring and the alkyne moiety, while the LUMO might be distributed over the aromatic ring and the triple bond system.

Hypothetical Frontier Molecular Orbital Properties (Note: This data is illustrative and not from actual calculations.)

| Property | Value (eV) | Description |

| HOMO Energy | -6.85 | Energy of the highest occupied molecular orbital |

| LUMO Energy | -1.20 | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap (ΔE) | 5.65 | Indicator of chemical stability and reactivity |

This interactive table shows hypothetical energy values for the frontier orbitals of this compound.

A significant advantage of QM calculations is the ability to predict spectroscopic data. After geometry optimization, a frequency calculation can be performed to predict the molecule's infrared (IR) spectrum. The calculated vibrational frequencies correspond to the stretching, bending, and torsional motions of the atoms. For this compound, characteristic frequencies would include the O-H stretch of the alcohol, the C≡C stretch of the alkyne, and various C-Cl and C-H vibrations of the aromatic ring.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structure.

Hypothetical Predicted Vibrational Frequencies (Note: This data is illustrative and not from actual calculations.)

| Vibrational Mode | Functional Group | Hypothetical Wavenumber (cm⁻¹) |

| O-H Stretch | Alcohol | ~3650 |

| C≡C Stretch | Alkyne | ~2230 |

| C-Cl Stretch | Aryl Halide | ~1100 |

| Aromatic C-H Stretch | Phenyl Ring | ~3100 |

This interactive table lists hypothetical key vibrational frequencies for this compound.

Theoretical Studies on Reaction Mechanisms and Transition States

Beyond static molecular properties, computational chemistry can map out the entire course of a chemical reaction.

Theoretical methods can be used to model chemical reactions involving this compound, such as its synthesis or subsequent transformations (e.g., oxidation of the alcohol, addition to the alkyne). By calculating the energies of reactants, products, and any intermediates, a reaction energy profile can be constructed. This profile reveals whether a reaction is exothermic or endothermic. Furthermore, the high-energy point along the lowest-energy path between a reactant and an intermediate is the transition state. Locating the transition state structure and calculating its energy (the activation energy) is key to understanding the reaction's kinetics.

During a reaction, short-lived, unstable molecules called intermediates may be formed. Computational modeling can determine the geometry and stability of these transient species. For reactions involving this compound, this could include carbocations, radicals, or other reactive intermediates.

Reactivity descriptors, derived from the principles of conceptual DFT, can also be calculated. These include quantities like chemical potential, hardness, and the Fukui function. These descriptors help predict which sites on the molecule are most susceptible to electrophilic or nucleophilic attack, providing a quantitative basis for understanding its reactivity patterns. For instance, a Molecular Electrostatic Potential (MEP) map would visually show the electron-rich (negative potential, e.g., around the oxygen and chlorine atoms) and electron-poor (positive potential) regions of the molecule.

Halogen Bonding Interactions and Their Implications in Molecular Assemblies

Halogen bonding is a highly directional, non-covalent interaction where a halogen atom with an electron-deficient region, known as a σ-hole, acts as an electrophilic species, attracting a nucleophile. mdpi.comrsc.org In this compound, the two chlorine atoms on the phenyl ring are potential halogen bond donors. The strength and nature of these interactions are critical in dictating the supramolecular architecture in the solid state, influencing crystal packing and material properties.

Theoretical studies on related halogenated compounds provide a framework for understanding the potential of this molecule. The magnitude of the σ-hole is dependent on the polarizability of the halogen (I > Br > Cl > F) and the electron-withdrawing power of the group to which it is attached. mdpi.com For chlorine atoms attached to a phenyl ring, their ability to form halogen bonds is enhanced by the presence of other electron-withdrawing groups. Ab initio calculations on complexes between various halogen-containing molecules and ammonia (B1221849) have shown that electrostatic interactions are primarily responsible for the binding energies in complexes involving carbon-bound halogens. nih.gov

Furthermore, the hybridization of the carbon atom attached to the halogen influences bond strength, which typically decreases in the order of sp > sp2 > sp3. nih.gov In the case of this compound, the chlorine atoms are bonded to sp2 hybridized carbons of the phenyl ring. The presence of the prop-2-yn-1-ol substituent further modulates the electronic environment. Computational investigations on halomethane-formaldehyde complexes have shown that binding energies for these types of interactions can range from approximately -1.05 kcal/mol to -3.72 kcal/mol, becoming stronger and more electrostatic in character with increased substitution of electronegative atoms like fluorine. osti.gov These findings suggest that the chlorine atoms of this compound are capable of forming significant halogen bonds, which could be exploited in the design of co-crystals and other molecular assemblies.

Structure-Reactivity Relationships Through Computational Descriptors

The reactivity of an organic molecule can be quantified using conceptual Density Functional Theory (DFT) descriptors, such as the global electrophilicity index (ω). This index measures the stabilization in energy when a system gains additional electronic charge from its surroundings. mdpi.comias.ac.in The Hammett equation provides a well-established linear free-energy relationship that connects reaction rates and equilibrium constants to the electronic effects of substituents on a benzene (B151609) ring. wikipedia.org

A strong linear correlation has been demonstrated between the electrophilicity index (ω) and Hammett substituent constants (σp) for series of para-substituted phenyl alkynes involved in cycloaddition reactions. mdpi.comnih.govresearchgate.net This relationship confirms that the electrophilic character of the alkyne moiety is systematically influenced by the electron-donating or electron-withdrawing nature of the substituents on the phenyl ring. Electron-withdrawing groups increase the electrophilicity of the molecule, making it a better electron acceptor.

For this compound, the two chlorine atoms act as electron-withdrawing substituents. Based on the established correlations, their presence is expected to increase the global electrophilicity index (ω) of the molecule compared to an unsubstituted phenylpropynol. This heightened electrophilicity suggests enhanced reactivity toward nucleophiles. The table below, adapted from studies on related para-substituted phenyl alkynes, illustrates how electrophilicity changes with different substituents.

Illustrative Global Electrophilicity (ω) and Hammett Constants (σp) for Substituted Phenyl Alkynes

| Substituent (at para-position) | Hammett Constant (σp) | Global Electrophilicity Index (ω) in eV (Illustrative) |

|---|---|---|

| -NO2 | 0.78 | 2.58 |

| -CN | 0.66 | 2.35 |

| -Cl | 0.23 | 1.69 |

| -H | 0.00 | 1.43 |

| -CH3 | -0.17 | 1.29 |

| -NH2 | -0.66 | 1.02 |

This table demonstrates the direct correlation between the electron-withdrawing/donating nature of a substituent (quantified by σp) and the calculated electrophilicity (ω) for a series of phenyl alkynes. Data is illustrative and based on findings from related studies. mdpi.comresearchgate.net

Mulliken population analysis is a computational method used to estimate the partial atomic charges within a molecule, providing insight into the distribution of electrons. wikipedia.org While sensitive to the choice of basis set, it offers a valuable qualitative picture of the electronic landscape. This analysis, combined with the Molecular Electrostatic Potential (MEP) map, helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) sites within a molecule, which are crucial for predicting intermolecular interactions and chemical reactivity.

In a molecule like this compound, the MEP map would be expected to show negative potential (typically colored red or yellow) around the oxygen atom of the hydroxyl group and the π-system of the alkyne, indicating these as sites susceptible to electrophilic attack. Conversely, positive potential (blue) would likely be concentrated around the hydrogen atom of the hydroxyl group and, significantly, on the chlorine atoms, corresponding to the σ-holes responsible for halogen bonding.

Computational studies on structurally related chalcones, such as 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one, have utilized Mulliken charge analysis and MEP maps to confirm that oxygen atoms and π-systems are high-reactivity spots for electrophilic attack. mdpi.com For this compound, a similar analysis would precisely map the charge distribution, as illustrated in the hypothetical data table below.

Hypothetical Mulliken Atomic Charges for Key Atoms in this compound

| Atom | Hypothetical Mulliken Charge (a.u.) | Predicted Role |

|---|---|---|

| O (hydroxyl) | -0.65 | Nucleophilic center, hydrogen bond acceptor |

| H (hydroxyl) | +0.45 | Electrophilic center, hydrogen bond donor |

| C (alkyne, adjacent to ring) | -0.20 | Nucleophilic π-system |

| C (alkyne, adjacent to CH2OH) | -0.15 | Nucleophilic π-system |

| Cl (at C3) | -0.05 | Electrophilic σ-hole for halogen bonding |

| Cl (at C4) | -0.05 | Electrophilic σ-hole for halogen bonding |

This table presents hypothetical Mulliken charges to illustrate the expected electronic distribution. The negative charge on the oxygen and alkyne carbons highlights their nucleophilic character, while the positive charge on the hydroxyl hydrogen and the σ-holes on the chlorines indicate their electrophilic nature.

In silico approaches leverage computational power to design and screen molecules for specific functions, thereby accelerating the discovery process and reducing reliance on trial-and-error synthesis. These methods are integral to modern drug discovery, materials science, and catalyst development. mdpi.comnih.gov

For a molecule like this compound, in silico design principles could be applied in several ways:

Rational Design of Supramolecular Assemblies: By understanding the strength and directionality of the halogen and hydrogen bonds through computational modeling, it is possible to predict how the molecule will self-assemble. This allows for the targeted design of co-crystals with specific network topologies and desired physical properties, such as stability or solubility.

Virtual Screening and Lead Optimization: The dichlorophenyl and propynol (B8291554) moieties are found in various biologically active compounds. Molecular docking studies could be performed to screen this compound and its virtual derivatives against protein targets. For example, similar in silico evaluations of new pyrrole (B145914) derivatives have successfully identified potent monoamine oxidase inhibitors. nih.gov Such studies would predict binding affinities and interaction modes, guiding the synthesis of more potent and selective analogs.

Prediction of Reactivity and Metabolic Stability: Computational tools can predict sites of metabolism and potential reactivity. By analyzing the electronic properties and bond energies, researchers can anticipate how the molecule might be transformed under physiological conditions, a key step in drug design.

Through these computational strategies, the fundamental properties of this compound can be thoroughly explored to unlock its potential in various scientific and technological applications.

Environmental Chemistry and Degradation Pathways

Aerobic Biodegradation Mechanisms of Alkyne Functionalities

Under aerobic conditions, the primary mechanism for initiating the breakdown of hydrocarbon structures is oxidation, catalyzed by a broad class of enzymes known as oxygenases. researchgate.netresearchgate.net These enzymes incorporate molecular oxygen into the substrate, making it more water-soluble and susceptible to further metabolic processes. researchgate.net For a compound like 3-(3,4-dichlorophenyl)prop-2-yn-1-ol, two principal aerobic pathways targeting the alkyne functionality are plausible: hydroxylation and epoxidation.

Terminal Hydroxylation Pathways Initiated by Oxygenases

While the target molecule is already a primary alcohol, the term "hydroxylation" in the context of alkyne degradation can refer to the oxidation of the carbon-carbon triple bond or the oxidation of the existing alcohol group.

Oxidation of the Propargylic Alcohol: A likely initial aerobic transformation is the oxidation of the primary alcohol group. Enzymes such as peroxygenases, particularly from fungi like Agrocybe aegerita, are known to convert propargylic alcohols into their corresponding ketones. acs.orgnih.gov This oxidation would transform this compound into 3-(3,4-dichlorophenyl)prop-2-yn-1-one. This step increases the electrophilicity of the molecule, potentially facilitating subsequent hydration or cleavage of the alkyne bond.

Hydroxylation of the Alkyne Bond: Oxygenases can also attack the C≡C triple bond directly, although this is less common than the epoxidation route. This would lead to the formation of an unstable intermediate that could rearrange to form α-hydroxy ketones or other oxidized products, priming the molecule for ring cleavage or further degradation. The enzymes responsible are typically broad-substrate-range monooxygenases, which are known to initiate the degradation of various hydrocarbons. researchgate.netresearchgate.netoup.comnih.gov

Epoxidation and Subsequent Transformations of Alkyne Bonds

Epoxidation is a common aerobic pathway for the degradation of unsaturated hydrocarbons like alkenes. oup.com The enzymatic epoxidation of an alkyne bond is more complex.

Unspecific peroxygenases, for example from the fungus Agrocybe aegerita, can catalyze the mono-oxygenation of a wide array of compounds, including the epoxidation of alkenes. nih.gov When applied to alkynes, this reaction does not typically yield stable epoxides. Instead, it forms a highly strained, transient three-membered ring containing oxygen, known as an oxirene. masterorganicchemistry.com

Oxirenes are anti-aromatic and extremely unstable, rapidly undergoing rearrangement. masterorganicchemistry.com The most common transformation is the isomerization to an α-keto carbene. This highly reactive intermediate can then undergo various reactions, such as insertion or rearrangement, leading to the formation of diketones or carboxylic acids after subsequent oxidation, ultimately breaking down the alkyne structure. masterorganicchemistry.com

Table 1: Aerobic Biodegradation Mechanisms for Alkyne Functionalities This table is interactive. Click on the headers to sort.

| Pathway | Key Enzyme Class | Initial Transformation | Key Intermediates | References |

|---|---|---|---|---|

| Oxidation of Propargylic Alcohol | Peroxygenase | Oxidation of the primary alcohol to a ketone. | Propargylic ketone | acs.org, nih.gov |

| Epoxidation | Monooxygenase / Peroxygenase | Formation of an epoxide-like ring across the C≡C bond. | Unstable oxirene, α-keto carbene | nih.gov, masterorganicchemistry.com |

Anaerobic Biotransformation of Alkyne Structures

In the absence of oxygen, microorganisms employ alternative strategies to activate and degrade recalcitrant molecules. For hydrocarbons, two of the most well-documented anaerobic activation mechanisms are fumarate (B1241708) addition and carboxylation. nih.govfrontiersin.org These pathways are crucial for the degradation of pollutants in anoxic environments like sediments and contaminated groundwater.

Fumarate Addition Reactions

Fumarate addition is a widespread mechanism for the anaerobic degradation of both aliphatic and aromatic hydrocarbons. nih.govrsc.org This reaction is catalyzed by a class of glycyl radical enzymes, such as benzylsuccinate synthase (BSS) for toluene (B28343) and alkylsuccinate synthases for alkanes. frontiersin.orgnih.gov

The mechanism involves the addition of the hydrocarbon substrate across the double bond of fumarate. rsc.org For an aromatic compound, the reaction typically occurs at the methyl group of an alkylbenzene. nih.gov For this compound, the enzyme could potentially target the propargylic carbon, creating a succinate (B1194679) adduct. This initial addition product would then enter a modified β-oxidation pathway for further degradation. nih.gov This pathway has been extensively studied in sulfate-reducing and denitrifying bacteria. nih.govepa.gov

Carboxylation Pathways

Direct carboxylation represents another strategy for anaerobic activation, particularly for terminal alkynes. nih.gov This pathway involves the addition of carbon dioxide (CO₂) directly to the molecule. For terminal alkynes, the acidic proton on the sp-hybridized carbon is susceptible to removal, creating an acetylide anion. youtube.com This anion can then react with CO₂ in a carboxylation reaction to form a propiolic acid derivative. acs.orgrsc.org

This reaction can be catalyzed by microbial enzymes under anaerobic conditions, converting the terminal alkyne of this compound into 4-(3,4-dichlorophenyl)-2-butynoic acid. This introduction of a carboxyl group increases the molecule's polarity and provides a handle for subsequent metabolism via pathways like β-oxidation.

Table 2: Anaerobic Biotransformation Mechanisms for Alkyne Structures This table is interactive. Click on the headers to sort.

| Pathway | Key Enzyme Class | Initial Transformation | Key Intermediates | References |

|---|---|---|---|---|

| Fumarate Addition | Glycyl Radical Enzymes (e.g., Succinate Synthases) | Addition of the alkyne moiety to a fumarate molecule. | Alkynyl-succinate adduct | nih.gov, frontiersin.org, rsc.org, nih.gov |

| Carboxylation | Carboxylases | Addition of CO₂ to the terminal alkyne. | Propiolic acid derivative | nih.gov, acs.org, rsc.org |

Role of Specific Microbial Species and Consortia in Alkyne Degradation

The biodegradation of complex pollutants like chlorinated alkynes is rarely accomplished by a single microbial species. Instead, it often requires the synergistic action of a microbial consortium, where different members perform sequential steps in the degradation pathway. frontiersin.orgnih.govresearchgate.net

Aerobic Microorganisms:

Fungi: Fungi are known for their powerful extracellular enzymes. Agrocybe aegerita produces an unspecific peroxygenase capable of oxidizing propargylic alcohols and epoxidizing unsaturated bonds. acs.orgnih.gov Soil fungi like Penicillium frequentans have been shown to metabolize halogenated phenols, suggesting a potential role in degrading the dichlorophenyl portion of the molecule once the aromatic ring becomes accessible. nih.gov

Bacteria: A wide range of bacteria are known hydrocarbon degraders. Genera such as Pseudomonas, Rhodococcus, and Mycobacterium possess potent oxygenase systems that initiate the aerobic degradation of hydrocarbons. oup.comresearchgate.netresearchgate.net Specifically, Mycobacterium species are known to assimilate alkenes via alkene monooxygenase, which could potentially act on the alkyne bond. oup.com

Anaerobic Microorganisms:

Sulfate-Reducing and Denitrifying Bacteria: These are key players in anoxic environments. Denitrifying bacteria such as Azoarcus and sulfate-reducing bacteria like those in the Desulfosarcina/Desulfococcus cluster are known to degrade hydrocarbons via fumarate addition. nih.govfrontiersin.org Consortia of sulfate-reducing bacteria have been shown to mineralize halogenated phenols. researchgate.net

Consortia: The complete mineralization of this compound would likely depend on a consortium. For instance, one group of bacteria might perform the initial activation of the alkyne, while others would degrade the resulting intermediates and the aromatic ring. Often, these consortia involve syntrophic relationships, where the metabolic products of one organism serve as the substrate for another. awi.de The use of microbial consortia is more robust and adaptable for breaking down complex compounds compared to isolated strains. frontiersin.org

Influence of Halogenation (specifically dichlorophenyl moiety) on Environmental Persistence and Degradation Kinetics

The introduction of chlorine atoms to an aromatic ring, as seen in the dichlorophenyl group, generally increases the environmental persistence of a molecule. This is due to several factors. The carbon-chlorine bond is strong and not easily broken by microbial enzymes. Additionally, the presence of chlorine atoms can increase the molecule's hydrophobicity, leading to a greater tendency to adsorb to soil and sediment, which can shield it from microbial attack and photodegradation.

Research on other chlorinated aromatic compounds, such as chlorophenols and chlorinated herbicides, consistently demonstrates their recalcitrance in the environment. For instance, 4-chlorophenol (B41353) is known to be a hazardous contaminant that is difficult to degrade, particularly at high concentrations. nih.gov The stability of such compounds can lead to their accumulation in various environmental compartments. nih.gov

The degradation of compounds containing a dichlorophenyl group can proceed through various pathways, including microbial degradation and abiotic processes like hydrolysis and photolysis. However, the rates of these processes are often slow. The position of the chlorine atoms on the phenyl ring also plays a role in the degradation kinetics.

For analogous compounds, the rate of degradation can vary significantly depending on environmental conditions. For example, the hydrolysis of 2,4-D butylate, which contains a dichlorophenoxy group, is significantly faster in basic conditions (pH 9) compared to acidic or neutral conditions. epa.gov The predicted biodegradation half-life for N-[(3,4-Dichlorophenyl)methyl]ethanamine, which also possesses the 3,4-dichlorophenyl structure, is estimated to be around 3.31 days under specific model conditions. epa.gov However, it is crucial to note that these are different compounds, and their degradation kinetics may not be directly transferable to "3-(3,t4-Dichlorophenyl)prop-2-yn-1-ol".

The following tables present data on the degradation of compounds structurally related to "this compound" to illustrate the potential influence of the dichlorophenyl group and other structural features on environmental fate. It must be emphasized that this data is for analogous compounds and not for "this compound" itself.

Table 1: Predicted Environmental Fate Parameters for a Structurally Related Dichlorophenyl Compound

This data is for N-[(3,4-Dichlorophenyl)methyl]ethanamine and is based on predictive models from the US Environmental Protection Agency. epa.gov

| Parameter | Predicted Value | Unit |

| Biodegradation Half-Life | 3.31 | days |

| Soil Adsorption Coefficient (Koc) | 70.8 | L/kg |

| Bioconcentration Factor | 13.8 | L/kg |

Table 2: Hydrolysis Half-life of 2,4-D Butylate at 25°C

This data illustrates the pH-dependent hydrolysis of a related chlorinated aromatic ester. epa.gov

| pH | Half-life |

| 5 | 23.5 days |

| 7 | 5.8 days |

| 9 | 10.7 minutes |

Table 3: Removal Efficiency of 4-Chlorophenol in a Bioreactor

This data shows the concentration-dependent biodegradation of a related chlorinated phenol. nih.gov

| Initial 4-CP Concentration (mg/L) | Removal Efficiency (%) |

| 1 | 85 |

| 1000 | 0.03 |

Applications in Advanced Organic Synthesis and Material Science

Role as a Key Intermediate in Complex Molecule Synthesis

The reactivity of the alkyne and hydroxyl functional groups makes 3-(3,4-Dichlorophenyl)prop-2-yn-1-ol a versatile intermediate for the construction of elaborate organic molecules. Propargyl alcohols, in general, are recognized as crucial building blocks in contemporary organic synthesis. rawsource.comnih.govmdpi.combohrium.comresearchgate.net The synthesis of these compounds is often straightforward, typically involving the nucleophilic addition of an acetylide to an aldehyde or ketone. nih.gov

This compound serves as a precursor for creating advanced, three-dimensional (3D) building blocks essential for drug discovery and chemical biology. york.ac.uk The propargyl group (HC≡C-CH₂–) is a key functional unit in organic chemistry, and its derivatives are used to build more complex structures. rawsource.com The dual functionality of the hydroxyl group and the carbon-carbon triple bond allows for a wide range of chemical transformations. rawsource.com

The incorporation of alkyne functionalities into molecules is particularly significant for creating chemical probes. The acid-promoted Nicholas reaction, for example, utilizes dicobalt hexacarbonyl-stabilized propargylium ions to introduce propargyl groups into molecules that may be sensitive to basic conditions. nih.gov This method allows for the propargylation of various nucleophiles, including hydroxyl and amino groups, to generate alkyne-tagged molecules for bioorthogonal reactions. nih.gov The 3-(3,4-dichlorophenyl) moiety can confer specific properties, such as altered solubility or electronic characteristics, to the resulting probes.

Furthermore, propargyl alcohol derivatives are instrumental in synthesizing homopropargylic alcohols, which are themselves valuable synthetic intermediates. mdpi.com These reactions often employ catalytic systems to achieve high yields and enantioselectivity. mdpi.comorganic-chemistry.org The resulting structures serve as platforms for further molecular elaboration, expanding the library of available complex building blocks. york.ac.uk

Heterocyclic compounds are a cornerstone of medicinal chemistry, with a vast majority of approved drugs containing at least one heterocyclic ring. mdpi.com Propargyl alcohol and its derivatives are exceptionally useful for the rapid assembly of structurally complex heterocyclic systems. mdpi.comrsc.org The nature of the catalyst and the specific structure of the propargyl derivative can be tuned to control the cyclization pathways, leading to a diverse range of N-containing heterocycles. rsc.org

The 3-(3,4-dichlorophenyl) group can be incorporated into various heterocyclic frameworks, including:

Pyridazinones and Tetrazoles: Related 3,4-dichlorophenyl compounds have been used to synthesize pyridazinone derivatives, which can be further converted into tetrazolo[1,5-b]pyridazines. mdpi.com